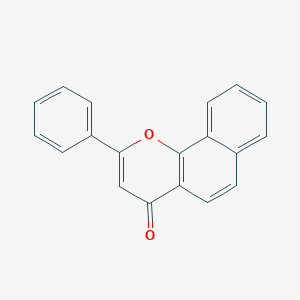

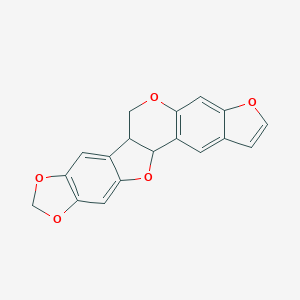

5,7-Dihydroxy-3',4'-dimethoxyisoflavone

Overview

Description

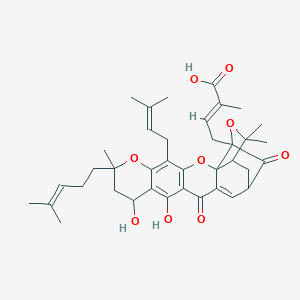

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is a naturally occurring isoflavone compound. Isoflavones are a class of flavonoids, which are polyphenolic compounds known for their diverse biological activities. This particular isoflavone has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.

Mechanism of Action

Target of Action

It is known to be a human endogenous metabolite . Endogenous metabolites are involved in various biological processes and can interact with a variety of enzymes, transporters, and other proteins.

Mode of Action

It has been reported to show antifungal activity against some plant pathogenic fungi . This suggests that it may interact with targets in these organisms to inhibit their growth.

Biochemical Pathways

Given its antifungal activity , it may interfere with the metabolic pathways of fungi, leading to their inhibition.

Result of Action

Its antifungal activity suggests that it may lead to the death of fungal cells or inhibit their growth .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may vary depending on the specific biochemical context

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

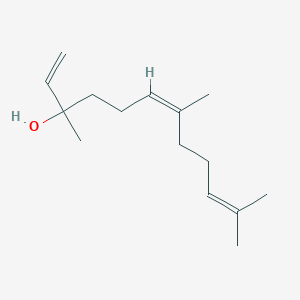

The synthesis of 5,7-dihydroxy-3’,4’-dimethoxyisoflavone can be achieved through several synthetic routes. One common method involves the use of eugenol, a major component of clove leaves oil. The process begins with the conversion of eugenol into 3,4-dimethoxybenzyl cyanide through several stages of reaction. The Hoeben-Hoesch reaction of 3,4-dimethoxybenzyl cyanide with phloroglucin produces 3,4-dimethoxybenzyl-2’,4’,6’-trihydroxyphenyl ketone (deoxybenzoin intermediate) in 58% yield. Finally, cyclization of the intermediate with reagents such as BF3.OEt2/DMF/POCl3 yields 5,7-dihydroxy-3’,4’-dimethoxyisoflavone in 88% yield .

Industrial Production Methods

Industrial production methods for 5,7-dihydroxy-3’,4’-dimethoxyisoflavone are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the necessary reagents and reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The hydroxyl and methoxy groups can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve reagents like alkyl halides and acids.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoflavones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: The compound is used as a precursor for the synthesis of other bioactive isoflavones and flavonoids.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

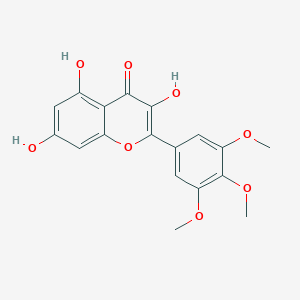

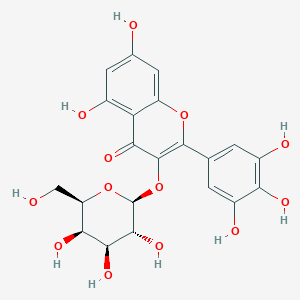

Genistein: Another isoflavone with similar anti-cancer and antioxidant properties.

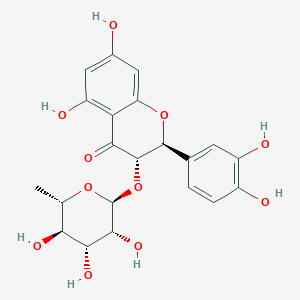

Daidzein: Known for its estrogenic activity and potential therapeutic effects.

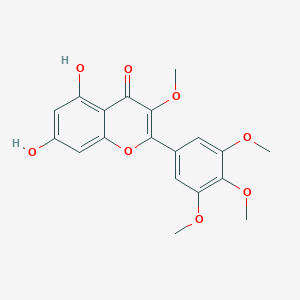

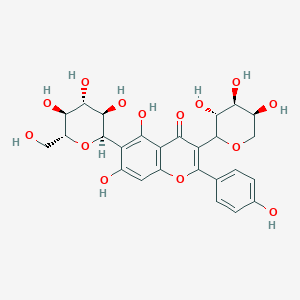

Biochanin A: Exhibits anti-inflammatory and anti-cancer activities.

Formononetin: Used in traditional medicine for its various health benefits.

Uniqueness

5,7-Dihydroxy-3’,4’-dimethoxyisoflavone is unique due to its specific substitution pattern, which contributes to its distinct biological activities. Its dual hydroxyl and methoxy groups enhance its antioxidant properties and its ability to interact with various molecular targets.

Properties

IUPAC Name |

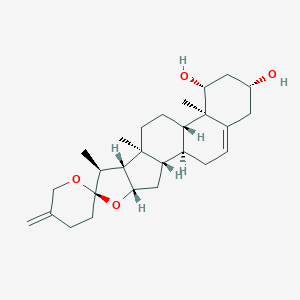

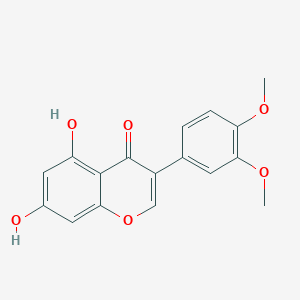

3-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-14(13)22-2)11-8-23-15-7-10(18)6-12(19)16(15)17(11)20/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJPWSDKKBLTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419919 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53084-11-0 | |

| Record name | 5,7-Dihydroxy-3',4'-dimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 5,7-Dihydroxy-3',4'-dimethoxyisoflavone?

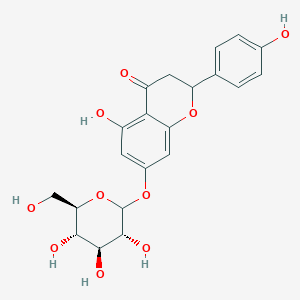

A1: this compound has been isolated from the following natural sources:

- Clove leaves oil: Eugenol, a major component of clove leaves oil, can be synthetically transformed into this compound. []

- Moricandia arvensis L.: This medicinal plant, traditionally used in Algerian Sahara, contains this compound as one of its flavonoid constituents. []

- Soybeans: While not directly present, soybeans contain genistein, which can be microbially transformed into this compound through hydroxylation and methylation processes by specific Streptomyces species. []

Q2: How is this compound synthesized from eugenol?

A: The synthesis of this compound from eugenol involves a multi-step process []:

Q3: Are there any known biological activities or potential applications of this compound?

A: The provided research primarily focuses on the isolation, synthesis, and structural characterization of this compound. While one study mentions the antibacterial activity of an extract containing this compound [], it doesn't directly investigate the specific activity of this compound itself. Further research is needed to determine its biological profile and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.